N,N'-bis(pyridin-2-yl)ethane-1,2-diamine
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Overview
Description
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C14H18N4. It is a colorless to pale yellow solid that is soluble in water and can form complexes with metal ions. This compound is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine can be synthesized through the reaction of pyridine-2-carboxaldehyde with ethylenediamine. The reaction typically involves mixing the two reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of N,N’-bis(pyridin-2-yl)ethane-1,2-diamine follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions[][3].
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives[][3].
Scientific Research Applications
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N’-bis(pyridin-2-yl)ethane-1,2-diamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into products. The compound’s molecular targets include metal ions such as copper, nickel, and zinc, which are essential for its catalytic activity[5][5].
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but with additional methyl groups.
N,N’-bis(pyridin-2-yl)benzylideneethane-1,2-diamine: Contains a benzylidene group instead of ethane.
Uniqueness
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This stability makes it particularly useful in catalytic applications and in the study of metalloproteins .
Properties
CAS No. |
39643-08-8 |
---|---|
Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
N,N'-dipyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C12H14N4/c1-3-7-13-11(5-1)15-9-10-16-12-6-2-4-8-14-12/h1-8H,9-10H2,(H,13,15)(H,14,16) |
InChI Key |
WZNXJKCIJMLBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCCNC2=CC=CC=N2 |
Origin of Product |
United States |
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